4-Cyclobutylpiperidine
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Overview
Description
4-Cyclobutylpiperidine is a chemical compound with the molecular formula C₉H₁₇N and a molecular weight of 139.24 g/mol It is a piperidine derivative, characterized by a cyclobutyl group attached to the fourth position of the piperidine ring
Preparation Methods
The synthesis of 4-Cyclobutylpiperidine can be achieved through several routes. One common method involves the use of Wittig reactions, where cyclobutyl-containing starting materials are reacted with piperidine derivatives . The reaction conditions typically involve the use of strong bases and solvents such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-Cyclobutylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into more saturated derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Cyclobutylpiperidine has several scientific research applications:
Biology: In biological research, it is used to study the interactions of piperidine derivatives with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-Cyclobutylpiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclobutyl group can enhance the binding affinity of the compound to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Cyclobutylpiperidine can be compared with other piperidine derivatives, such as:
4-Cyclopropylpiperidine: Similar in structure but with a cyclopropyl group instead of a cyclobutyl group.
4-Methylpiperidine: Contains a methyl group at the fourth position, which can lead to different chemical and biological properties.
4-Phenylpiperidine:
The uniqueness of this compound lies in its cyclobutyl group, which imparts distinct steric and electronic properties, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
4-cyclobutylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-2-8(3-1)9-4-6-10-7-5-9/h8-10H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOQDRUYWDSXME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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